1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCXVGTMGQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained at around 80-100°C for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit cancer cell proliferation in various types of cancers, including prostate and melanoma. A specific study demonstrated that a similar triazole compound exhibited IC50 values indicating potent cytotoxicity against human cancer cell lines (HCT-116 and MCF-7) .
| Compound | Cancer Type | IC50 (μg/mL) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 1.9 |
| Triazole Derivative B | MCF-7 | 2.3 |
Antimicrobial Properties
The triazole moiety is also recognized for its antimicrobial activity. Various studies have reported that compounds with this structure can act against bacterial and fungal infections, making them valuable in developing new antibiotics and antifungal agents .
Agricultural Applications
Herbicidal Activity
Compounds similar to 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid have been investigated for their herbicidal properties. Research has shown that triazole derivatives can inhibit the growth of certain weeds while being less toxic to crops, thereby enhancing agricultural productivity .
Material Science
Polymer Chemistry
The unique properties of triazole compounds allow them to be incorporated into polymer matrices, improving mechanical strength and thermal stability. This application is particularly relevant in the production of advanced materials for aerospace and automotive industries .
Molecular Modeling Studies
Recent advancements in computational chemistry have enabled researchers to model the interactions of triazole compounds with biological targets. These studies help predict the efficacy and safety profiles of new derivatives before synthesis, streamlining the drug development process .
Case Study 1: Anticancer Activity of Triazole Derivatives
A study published in Pharmaceutical Chemistry investigated a series of triazole derivatives for their anticancer properties. The results indicated that specific modifications to the triazole structure significantly enhanced cytotoxic activity against cancer cell lines.
Case Study 2: Herbicidal Efficacy
Research conducted on various triazole-based herbicides demonstrated their effectiveness in controlling weed populations while minimizing harm to crops. Field trials showed a marked reduction in weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, F, Br) in analogs . This difference influences electronic properties, solubility, and target binding.
- Steric Effects : The phenyl group at position 5 in the target compound provides greater steric bulk compared to methyl or hydrogen substituents in analogs .
Biological Activity
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including anti-inflammatory, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15N3O3
- Molecular Weight : 295.31 g/mol
Anti-inflammatory Activity
Research indicates that derivatives of 1H-1,2,4-triazole exhibit significant anti-inflammatory properties. For instance, a study synthesized various 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole derivatives that showed remarkable anti-inflammatory activity. The compounds demonstrated inhibition rates ranging from 38% to 100% compared to indomethacin after 3 hours of treatment. Notably, the COX-1 and COX-2 inhibition studies revealed that specific derivatives had IC50 values of 39.8 μM for COX-1 and 46.3 μM for COX-2, positioning them as potent inhibitors in comparison to standard anti-inflammatory drugs .
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. A study focusing on the antifungal activity of triazole derivatives reported that certain compounds exhibited significant inhibitory effects against various fungal strains. The structure-activity relationship (SAR) indicated that modifications in the phenyl rings could enhance antifungal potency .
Anticancer Activity
The anticancer potential of 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole derivatives has been explored in several studies. For example, one investigation showed that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds ranged from 0.12 to 2.78 μM , indicating strong cytotoxic effects against cancer cells .
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. For anti-inflammatory effects, the inhibition of cyclooxygenases (COX) is crucial as these enzymes play a significant role in the inflammatory response. The docking studies suggest that the binding affinity of these compounds to COX enzymes is significant enough to inhibit their activity effectively .
For anticancer activity, the mechanism may involve the induction of apoptosis through pathways that increase p53 expression and activate caspase cascades .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of intermediates derived from hydrazine carboxamides. For example, a three-step process starts with 2-(4-methoxyphenyl)hydrazine carboxamide (15), which is treated with benzoyl chloride to form an amide intermediate. Cyclization with alcoholic potassium hydroxide yields the hydroxy intermediate, followed by substitution (e.g., iodomethane) to introduce methoxy groups . Optimization includes adjusting reaction time, temperature, and stoichiometry. Yields for analogous triazoles range from 72% to 92% under controlled conditions .
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| 1 | Benzoyl chloride | ~85 | Amide derivative |
| 2 | KOH (alcoholic) | ~90 | Hydroxy triazole |
| 3 | Iodomethane (base) | ~75 | Methoxy product |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, amide, carboxylic acid) via characteristic absorption peaks (e.g., 3200–3500 cm⁻¹ for O–H/N–H stretches) .
- NMR : - and -NMR confirm substitution patterns. For example, aromatic protons appear at δ 7.2–8.6 ppm, while methyl/methoxy groups resonate at δ 3.2–3.9 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with precision ≤5 ppm error .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N content .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound, and what structural insights do they provide?
- Methodological Answer : Molecular docking and dynamics simulations assess binding affinity to target proteins (e.g., cyclooxygenase-1 for anti-inflammatory activity). For analogs, substituents like methoxy groups enhance hydrophobic interactions in enzyme active sites . Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .
Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?
- Methodological Answer : Challenges include resolving disorder in flexible substituents (e.g., methoxy groups) and handling twinning. SHELXL refines structures using high-resolution data, employing restraints for thermal parameters and hydrogen bonding networks. ORTEP-3 visualizes anisotropic displacement parameters to validate molecular geometry . For example, a related triazole derivative showed C–C bond lengths of 1.48 Å and torsion angles <5° deviation from ideal values .
Q. How do substituent variations impact the compound’s reactivity and bioactivity?
- Methodological Answer : Systematic SAR studies compare analogs with substituents like halogens or bulky groups. For instance:
- Electron-withdrawing groups (e.g., Cl) increase metabolic stability but may reduce solubility.
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance binding to hydrophobic pockets in enzymes .
- Example Data :
| Substituent (R) | IC (COX-1 Inhibition) | LogP |
|---|---|---|
| 4-Methoxyphenyl | 0.8 μM | 2.1 |
| 3,4,5-Trimethoxy | 0.5 μM | 3.5 |
Q. What strategies resolve contradictions in spectroscopic data for structurally similar triazoles?
- Methodological Answer : Overlapping NMR signals (e.g., aromatic protons) are deconvoluted using 2D techniques (COSY, HSQC). For example, - HSQC distinguishes methoxy (δ ~55 ppm in ) from methyl groups (δ ~20 ppm) . Discrepancies in melting points (e.g., ±2°C across studies) are addressed by recrystallization in polar solvents (e.g., ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
